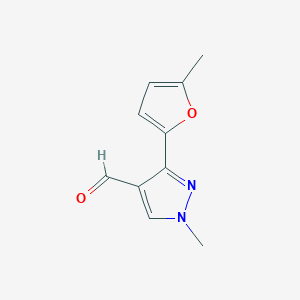

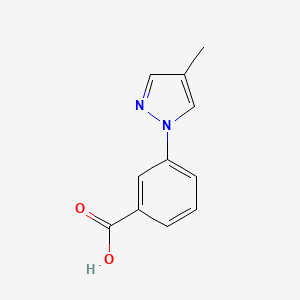

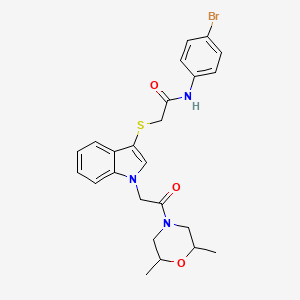

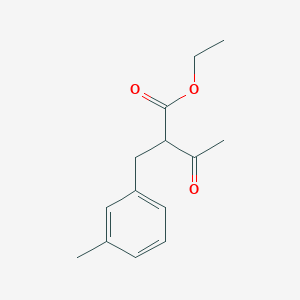

![molecular formula C15H20ClNO2 B2508873 [(Furan-2-yl)methyl][(2-propoxyphenyl)methyl]amine hydrochloride CAS No. 1158375-88-2](/img/structure/B2508873.png)

[(Furan-2-yl)methyl][(2-propoxyphenyl)methyl]amine hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

[(Furan-2-yl)methyl][(2-propoxyphenyl)methyl]amine hydrochloride is a compound that is not directly mentioned in the provided papers. However, the papers do discuss various furan derivatives and their synthesis, properties, and potential applications. Furan derivatives are known for their diverse range of organoleptic properties and are found in various foods and can also have biological activities such as root growth inhibition or cytotoxicity against cancer cell lines .

Synthesis Analysis

The synthesis of furan derivatives can involve multiple steps, including condensation reactions, cyclization, and Mannich reactions. For example, the preparation of N-substituted 2-(2-chloroacetamido)-3-(furan-2-yl)propanamides involves the reaction of chloroacetyl chloride with N-substituted 2-amino-3-(furan-2-yl)propanamides, which are obtained via condensation of Boc-furylalanine with amines, followed by hydrolysis . Another example is the synthesis of 1-{[3-(furan-2-yl)-5-substituted phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine derivatives, which starts from 2-acetylfuran and involves Claisen Schmidt condensation, cyclization with hydroxylamine hydrochloride, and a Mannich reaction .

Molecular Structure Analysis

The molecular structures of furan derivatives are characterized using various spectroscopic techniques such as IR, NMR (both ^1H and ^13C), and mass spectrometry. These techniques help in confirming the identity and purity of the synthesized compounds .

Chemical Reactions Analysis

Furan derivatives can participate in various chemical reactions. For instance, furfuryl-amine can be formed from ribose through nitrogen atom transfer and can further react with 3-deoxyribosone to form furfuryl-pyrrole derivatives through dehydration and cyclization . The root growth-inhibitory activity of certain furan derivatives indicates that they can interact with biological systems, potentially affecting enzymatic processes or cellular functions .

Physical and Chemical Properties Analysis

The physical and chemical properties of furan derivatives, such as solubility, melting point, and biological activity, are influenced by their molecular structure. For example, the amine derivative of methyl-5-(hydroxymethyl)-2-furan carboxylate showed potent biological activity against cancer cell lines and bacteria, indicating its potential as a therapeutic agent . The organoleptic properties of furfuryl-pyrroles, which are described as roasted, chocolaty, green, horseradish-like, and mushroom-like, suggest their importance in food chemistry and flavor science .

作用機序

Target of Action

The primary targets of [(Furan-2-yl)methyl][(2-propoxyphenyl)methyl]amine hydrochloride are currently unknown. This compound belongs to the class of organic compounds known as aralkylamines . Aralkylamines are alkylamines in which the alkyl group is substituted at one carbon atom by an aromatic hydrocarbyl group .

Mode of Action

It’s known that furan derivatives have taken on a special position in the realm of medicinal chemistry . An essential synthetic technique in the search for new drugs is the inclusion of the furan nucleus .

Biochemical Pathways

Furan-containing compounds exhibit a wide range of advantageous biological and pharmacological characteristics .

Result of Action

Furan-containing compounds have been employed as medicines in a number of distinct disease areas .

特性

IUPAC Name |

N-(furan-2-ylmethyl)-1-(2-propoxyphenyl)methanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO2.ClH/c1-2-9-18-15-8-4-3-6-13(15)11-16-12-14-7-5-10-17-14;/h3-8,10,16H,2,9,11-12H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGWUOFASYHHEEK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=CC=C1CNCC2=CC=CO2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.78 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(dipropylsulfamoyl)-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2508793.png)

![6,8-Dibromo-2-[4-(4-methylpiperazin-1-yl)phenyl]quinoline](/img/structure/B2508794.png)

![1-[(2-chloropyridin-3-yl)sulfonyl]-N-(3,5-difluorophenyl)piperidine-4-carboxamide](/img/structure/B2508804.png)

![2-[(4-Methoxy-2,5-dimethylphenyl)methylidene]propanedinitrile](/img/structure/B2508807.png)

![(S)-2-Methyl-N-[(1S)-2,2,2-trifluoro-1-[(2S)-1-oxo 2,3-dihydro-1H-inden-2-yl]ethyl]propane-2-sulfinamide](/img/structure/B2508810.png)

![N-[3-(dimethylamino)propyl]-N'-(2,3-dimethylphenyl)oxamide](/img/structure/B2508811.png)